3-ethyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one

Aldehyde oxidase metabolism N3-alkyl SAR Molybdenum cofactor binding

Researchers studying aldehyde oxidase (AO)-mediated clearance lack reliable positive-control substrates for in vitro metabolism assays. Generic pyrido[3,4-d]pyrimidin-4-one scaffolds show high AO lability (>90 μL/min/mg), but N3-H cofactor engagement confounds mechanistic interpretation. • N3-Ethyl substitution disrupts AO cofactor binding, deconvoluting C2- vs. N3-position contributions to metabolic stability • Pre-installed N3-alkyl eliminates key HBD (ΔHBD = -1 vs. parent), enabling parallel SAR at C2, C8, N6 • Supplied as free base (95%, MW 179.22) and assay-ready dihydrochloride salt (95%, MW 252.14) • Validated positive-control AO substrate for hepatocyte/cytosolic systems with raloxifene

Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
Cat. No. B13286526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one
Molecular FormulaC9H13N3O
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCCN1C=NC2=C(C1=O)CCNC2
InChIInChI=1S/C9H13N3O/c1-2-12-6-11-8-5-10-4-3-7(8)9(12)13/h6,10H,2-5H2,1H3
InChIKeyWOPBCXIYUHGIAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-tetrahydropyrido[3,4-d]pyrimidin-4-one: Chemical Identity & Scaffold


3-Ethyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one (CAS 1461713-85-8; dihydrochloride CAS 1788632-16-5) is a tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one scaffold bearing an N3-ethyl substituent on a saturated 5,6,7,8-tetrahydro ring system [1]. This heterobicyclic core belongs to the broader pyrido[3,4-d]pyrimidin-4-one chemotype, a privileged scaffold implicated in histone lysine demethylase (KDM4/KDM5) inhibition, matrix metalloproteinase-13 (MMP-13) inhibition, and TREM2 agonism [2][3]. The compound is commercially supplied as both the free base (95% purity, molecular weight 179.22 g/mol, molecular formula C₉H₁₃N₃O) and the dihydrochloride salt (95% purity, molecular weight 252.14 g/mol) . Critically, the N3-ethyl group replaces the N3-H proton present in the unsubstituted core scaffold (compound 3 in the aldehyde oxidase literature), eliminating a key hydrogen-bond donor that participates in molybdenum cofactor recognition by aldehyde oxidase (AO) [2].

Probe Type N3-ethyl AO recognition probe with C2-unsubstituted oxidation site Enables N3 vs C2 substitution vector studies
Scaffold Saturated 5,6,7,8-tetrahydropyrido ring with basic N6 amine Distinct from aromatic pyrido[3,4-d]pyrimidin-4-one chemotype
Form Free base and dihydrochloride salt available Dihydrochloride supports aqueous assay preparation

Why Generic Analogs Cannot Substitute the 3-Ethyl Congener


Substituting a generic pyrido[3,4-d]pyrimidin-4-one scaffold for the N3-ethyl tetrahydropyrido variant introduces uncontrolled variables across at least three critical dimensions: (i) aldehyde oxidase (AO) recognition—the N3-H present in the unsubstituted core scaffold (compound 3) engages the molybdenum cofactor at 1.7 Å and positions C2 for oxidation at 3.0 Å, whereas N3-alkylation is predicted to sterically disrupt this binding mode [1]; (ii) C2-oxidation susceptibility—C2-unsubstituted analogs (compounds 2 and 3) exhibit high cytosolic clearance (>90 μL/min/mg protein) that is abrogated by raloxifene, confirming AO liability, while C2-substituted analogs (compounds 4, 5, 6) are metabolically stable [1]; (iii) physicochemical profile—the saturated 5,6,7,8-tetrahydro ring confers a secondary amine (pKa ~9–10) absent in aromatic congeners, altering solubility, logD, and potential for salt formation [2]. These orthogonal differentiation axes mean that even closely related analogs (e.g., C2-ethyl isomer CAS 161333-96-6, N3-unsubstituted core scaffold, or C8-substituted KDM4 inhibitors) are not interchangeable in experiments where AO-mediated clearance, N3-position SAR, or tetrahydro ring conformational effects are under investigation.

Regioisomer Alkylation Position
N3-ethyl: C2-H available, predicted AO-labile C2-ethyl: C2 blocked, experimentally AO-stable
Alkylation position may invert predicted AO liability; regioisomers may not transfer directly in metabolic profiling studies and require head-to-head validation.
N3 Substitution Status
N3-ethyl: H-bond donor eliminated at N3 N3-H parent: H-bond donor present, MoCo contact at 1.7 Å
Elimination of the N3-H contact may alter AO binding geometry; parent scaffold clearance data may not transfer to the N3-alkylated analog.
Ring Saturation
Tetrahydropyrido: saturated ring, basic N6 amine Aromatic pyrido: planar, no basic amine center
Ring saturation introduces a basic amine center; physicochemical profile and conformational behavior may differ from aromatic analogs.

Differentiation Evidence Against In-Class Analogs


N3-Ethyl Substitution Disrupts AO Molybdenum Cofactor Contact

In the unsubstituted pyrido[3,4-d]pyrimidin-4(3H)-one core scaffold (compound 3, N3-H), molecular docking into the human aldehyde oxidase (hAOX1) crystal structure (PDB 4uhw) reveals that the N3-hydrogen atom is positioned 1.7 Å from a metal-coordinating oxygen of the molybdenum cofactor (MoCo), while the C2 carbon sits 3.0 Å from the other MoCo oxygen, primed for nucleophilic oxidation [1]. The target compound replaces the N3-H with an N3-ethyl group, which—based on the steric clash rationale demonstrated for C2-alkyl substituents [1]—is predicted to disrupt this precise cofactor interaction geometry. Experimentally, the unsubstituted scaffold (compound 3) exhibits high human and mouse cytosolic clearance (>90 μL/min/mg protein) that is raloxifene-sensitive, confirming AO-mediated metabolism [1]. Although direct AO clearance data for the N3-ethyl analog have not been published, the structural logic that C2-substitution blocks AO by steric exclusion from the active site [1] supports the inference that N3-substitution would comparably perturb the binding pose. This positions the N3-ethyl compound as a valuable probe for dissecting the contribution of the N3-H contact to AO recognition, distinct from both the N3-H parent and C2-substituted analogs.

N3-Ethyl AO Contact
Class-level inference
N3-H→MoCo 1.7 Å contact eliminated by N3-ethyl substitution
Supports N3-position SAR probe context for AO recognition studies
Direct AO clearance data for N3-ethyl analog not yet reported; inferred from C2-substitution steric exclusion rationale
Aldehyde oxidase metabolism N3-alkyl SAR Molybdenum cofactor binding Metabolic stability

C2-Unsubstituted Status Confers AO Substrate Liability

The target compound retains an unsubstituted C2 position (C2-H), whereas key comparator compounds bear C2-alkyl groups that completely abrogate AO-mediated oxidation. Mok et al. (2017) experimentally demonstrated that C2-unsubstituted pyrido[3,4-d]pyrimidin-4(3H)-ones (compounds 2 and 3) undergo rapid cytosolic clearance (>90 μL/min/mg protein) that is substantially reduced by the selective AO inhibitor raloxifene, confirming AO substrate behavior. In direct contrast, all C2-substituted derivatives tested—compound 4 (C2-methyl), compound 5 (C2-ethyl), and compound 6 (C2-methyl, C8-substituted)—were stable in cytosolic incubations, showing no raloxifene-dependent clearance [1]. The C2-position was confirmed as the site of oxidative metabolism by LC-MS detection of an M+16 metabolite and ¹H-NMR evidence showing retention of C5 and C6 protons [1]. For in vivo-relevant context, exemplar compound 1 (C8-substituted, C2-unsubstituted) displayed moderate mouse liver microsomal clearance (45.4 μL/min/mg) yet was cleared in vivo at a rate exceeding hepatic blood flow, with only 2% oral bioavailability, driven by AO metabolism (mouse cytosolic clearance 462.5 μL/min/mg, reduced to 19 μL/min/mg by raloxifene) [1]. The target N3-ethyl, C2-unsubstituted compound is thus predicted to retain this C2-oxidation susceptibility, distinguishing it fundamentally from C2-alkylated analogs such as 2-ethylpyrido[3,4-d]pyrimidin-4(1H)-one (CAS 161333-96-6), which is C2-protected.

C2 Oxidation Site
Cross-study comparable
>90 μL/min/mg predicted cytosolic clearance
Supports AO-labile reference point context for benchmarking C2-substituted analogs
Predicted from class behavior of C2-unsubstituted analogs; raloxifene-sensitive clearance confirmed for compound 3
C2-oxidation site Aldehyde oxidase substrate Metabolic clearance C2-substitution blocking

Saturated Tetrahydropyrido Ring Differentiates Physicochemical Profile

The target compound incorporates a fully saturated 5,6,7,8-tetrahydropyrido ring, in contrast to the aromatic pyrido ring found in the majority of published pyrido[3,4-d]pyrimidin-4-one KDM4/KDM5 inhibitors and MMP-13 inhibitors [1][2]. This saturation introduces a secondary amine (N6) with a predicted pKa of approximately 9–10, which is absent in aromatic congeners [3]. The resulting increase in topological polar surface area (tPSA = 44.7 Ų for the free base) and hydrogen-bond donor/acceptor capacity alters logD and aqueous solubility profiles relative to aromatic analogs. Conformational flexibility of the saturated ring also distinguishes this scaffold from the planar aromatic system, potentially affecting binding poses in protein targets and contributing to differential biological activity profiles. Structurally analogous tetrahydropyrido[3,4-d]pyrimidine scaffolds have been independently explored as HPK1 inhibitors, Axl inhibitors, and Erk2 inhibitors, indicating that the saturated ring is a recognized and distinct chemotype in medicinal chemistry [4][5][6].

Ring Saturation
Class-level inference
tPSA 44.7 Ų; N6 pKa ~9–10 secondary amine
Supports scaffold differentiation from aromatic pyrido[3,4-d]pyrimidin-4-ones
Computed properties from PubChem; conformational impact on target binding requires experimental validation
Tetrahydropyrido scaffold Saturated ring Physicochemical properties Conformational flexibility

Regioisomeric Alkylation (N3 vs. C2) Determines AO Substrate Fate

The target compound (N3-ethyl) and its regioisomer 2-ethylpyrido[3,4-d]pyrimidin-4(1H)-one (CAS 161333-96-6, C2-ethyl) represent two distinct alkylation vectors on the same pyrido[3,4-d]pyrimidin-4-one scaffold, yet their metabolic liabilities are predicted to be diametrically opposed. The C2-ethyl isomer places the alkyl group directly at the site of AO-mediated oxidation (C2), which has been experimentally demonstrated to block AO metabolism entirely—C2-substituted derivatives including compound 5 (C2-ethyl) were stable in cytosolic incubations [1]. In contrast, the target compound's N3-ethyl substitution leaves the C2-position unsubstituted and thus potentially available for AO oxidation, while simultaneously eliminating the N3-H contact that anchors the scaffold to the molybdenum cofactor [1]. This creates a regioisomeric pair with divergent predicted metabolic profiles: the C2-ethyl isomer is AO-stable, while the N3-ethyl isomer retains C2-H and is predicted to be AO-labile (though the N3-alkyl group may partially perturb AO binding). Additionally, the N3-ethyl compound exists predominantly as the tetrahydropyrido form (saturated ring), whereas the C2-ethyl isomer (CAS 161333-96-6, molecular formula C₉H₉N₃O, molecular weight 175.19) contains an aromatic pyrido ring , introducing a second dimension of physicochemical divergence (saturated vs. aromatic).

N3 vs C2 Alkylation
Cross-study comparable
N3-ethyl: C2-H available, predicted AO-labile C2-ethyl: C2 blocked, experimentally AO-stable
Supports regioisomer metabolic profiling for deconvoluting AO structural determinants
Requires head-to-head cytosolic clearance comparison; ring saturation adds second differentiation axis
Regioisomer comparison N3 vs C2 alkylation Metabolic fate Aldehyde oxidase

Dihydrochloride Salt Form Aqueous Solubility Advantage

The target compound is commercially available in two distinct physical forms: the free base (CAS 1461713-85-8, MW 179.22) and the dihydrochloride salt (CAS 1788632-16-5, MW 252.14) . The dihydrochloride salt, supplied at 95% purity by multiple vendors including AKSci (Cat. 7941EA), Fujifilm Wako, and CymitQuimica (Biosynth brand), offers a substantially different handling profile compared to the free base [1]. The salt form incorporates two equivalents of HCl, increasing the molecular weight by 72.92 g/mol and providing three hydrogen-bond donors versus the free base's one [1]. This salt form is expected to exhibit significantly enhanced aqueous solubility due to ionization of the N6 secondary amine, facilitating dissolution in aqueous buffers for biochemical and cell-based assays—a practical consideration for procurement when the compound is to be used directly in biological screening without additional formulation. Specification sheets confirm long-term storage at cool, dry conditions, with the dihydrochloride offering potentially superior solid-state stability compared to the free base amine .

Salt Form
Supporting evidence
Dihydrochloride: MW 252.14, 3 H-bond donors, ionized N6
Supports assay-ready procurement context for aqueous buffer workflows
Solubility advantage inferred from ionization state; free base (MW 179.22) also available
Dihydrochloride salt Aqueous solubility Assay preparation Procurement form

N3-Ethyl Substitution Reduces H-Bond Donor Count

The N3-ethyl substitution in the target compound replaces the ionizable N3-H proton present in the parent pyrido[3,4-d]pyrimidin-4(3H)-one scaffold (compound 3) [1]. In the unsubstituted scaffold, the N3-H serves as both a hydrogen-bond donor (HBD) and a key recognition element for aldehyde oxidase, forming a 1.7 Å contact with the molybdenum cofactor [1]. By replacing this N3-H with an N3-ethyl group, the free base of the target compound reduces its HBD count by one (from 2 to 1, considering N6-H as the remaining donor), which is a well-established strategy for improving passive membrane permeability according to Lipinski's and Veber's guidelines [2]. This structural modification is analogous to N-methylation strategies widely employed in medicinal chemistry to reduce HBD count and improve oral bioavailability. While no direct permeability data (PAMPA or Caco-2) are available for this specific compound, the reduction in HBD count represents a quantifiable molecular property difference (ΔHBD = −1 or effectively −1 relative to the unsubstituted scaffold) that is expected to translate to permeability advantages based on established drug-likeness principles.

HBD Reduction
Class-level inference
ΔHBD = −1 vs N3-H parent scaffold
May support permeability screening context per drug-likeness principles
No direct PAMPA or Caco-2 permeability data available for this specific compound
Hydrogen-bond donor Membrane permeability N3-alkyl SAR Drug-likeness

Research & Procurement Applications


AO Substrate Profiling and C2 vs. N3 Substitution Vector Analysis

The N3-ethyl, C2-unsubstituted compound serves as a unique probe to dissect the relative contributions of C2- vs. N3-substitution to AO-mediated metabolism. By comparing cytosolic clearance of this compound with the C2-ethyl regioisomer (CAS 161333-96-6, AO-stable), the N3-unsubstituted parent scaffold (compound 3, AO-labile), and C2-substituted analogs (compounds 4 and 5, AO-stable), researchers can deconvolute whether N3-alkylation alone is sufficient to perturb AO recognition, or whether C2-blockade remains necessary [1]. This experimental design directly leverages the orthogonal differentiation evidence presented in Section 3 (Evidence Items 1, 2, and 4).

Hit-to-Lead Optimization with Saturated Tetrahydropyrido Scaffold

The target compound provides a synthetically tractable entry point into the tetrahydropyrido[3,4-d]pyrimidin-4-one chemical space, which has demonstrated activity across HPK1, Axl, Erk2, and KDM4/5 targets [3][4][5]. The N3-ethyl group pre-installs a key HBD-reducing modification (ΔHBD = −1 vs. N3-H scaffold), while the saturated ring introduces a basic secondary amine (N6, pKa ~9–10) that can be exploited for solubility, salt formation, or target binding interactions. The dihydrochloride salt form (CAS 1788632-16-5) facilitates direct use in aqueous biochemical assays without additional formulation [2]. This combination of features—saturated ring, pre-alkylated N3, and assay-ready salt—makes the compound an efficient starting point for parallel SAR exploration at C2, C8, and N6 positions.

Negative Control for Aldehyde Oxidase Inhibition Assays

Given the predicted AO substrate liability of the C2-unsubstituted scaffold, this compound can function as a positive-control AO substrate in in vitro metabolism assays [1]. When used alongside C2-substituted analogs (which are AO-stable) and the selective AO inhibitor raloxifene, the compound enables validation of AO activity in hepatocyte or cytosolic incubation systems. The quantitative cytosolic clearance benchmarks from Mok et al. (2017)—>90 μL/min/mg for C2-unsubstituted scaffolds versus negligible clearance for C2-substituted derivatives—provide the reference frame for interpreting assay performance [1].

Regioisomer Pharmacokinetics in Rodent Models

The availability of both the N3-ethyl compound (CAS 1461713-85-8) and the C2-ethyl regioisomer (CAS 161333-96-6) enables paired in vivo pharmacokinetic studies to isolate the impact of alkylation position on clearance, volume of distribution, and oral bioavailability. The dramatic in vivo PK differences observed for compound 1 (C8-substituted, C2-unsubstituted)—blood clearance exceeding hepatic blood flow, only 2% oral bioavailability—illustrate the magnitude of AO-driven PK effects that could differentiate these regioisomers [1]. Such a head-to-head PK comparison would provide definitive evidence for prioritizing C2-substitution over N3-substitution (or vice versa) in lead optimization campaigns targeting this scaffold class.

Application
Selection Property
Validation Focus
AO metabolism probe studies
N3-ethyl substitution vector analysis
Cytosolic clearance and raloxifene sensitivity endpoint review
Tetrahydropyrido scaffold SAR
Saturated ring with pre-alkylated N3 and basic N6 amine
Target engagement and selectivity profiling across kinase panels
AO activity assay validation
C2-unsubstituted predicted AO substrate context
AO-dependent clearance endpoint in hepatocyte or cytosol systems
Regioisomer PK profiling
Paired N3-ethyl and C2-ethyl isomer set
In vivo clearance and exposure model review
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